REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([CH2:7][N:8]([CH3:19])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=2)=[CH:4][CH:3]=1.Cl.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Fe]>[Cl:1][C:2]1[S:6][C:5]([CH2:7][N:8]([CH3:19])[C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:18])[CH:10]=2)=[CH:4][CH:3]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously at +60° C. for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (200 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
2×100 mL), the extract was dried over sodium sulfate and volatiles
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a FlashMaster system (silica, eluted with heptane/ethyl acetate mixtures)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)CN(C1=CC(=C(C=C1)N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |